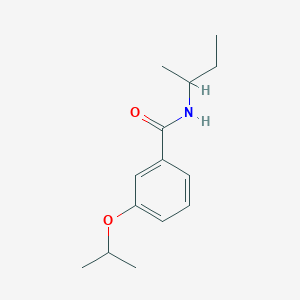![molecular formula C19H20N4O2 B5351824 4-(2-{[4-(2,6-dimethylpyridin-3-yl)pyrimidin-2-yl]amino}-1-hydroxyethyl)phenol](/img/structure/B5351824.png)
4-(2-{[4-(2,6-dimethylpyridin-3-yl)pyrimidin-2-yl]amino}-1-hydroxyethyl)phenol
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
4-(2-{[4-(2,6-dimethylpyridin-3-yl)pyrimidin-2-yl]amino}-1-hydroxyethyl)phenol is a synthetic compound that has gained significant attention in scientific research due to its potential applications in medicine and pharmacology. This compound is also known as AZD4547 and belongs to the class of tyrosine kinase inhibitors.
作用机制
The mechanism of action of 4-(2-{[4-(2,6-dimethylpyridin-3-yl)pyrimidin-2-yl]amino}-1-hydroxyethyl)phenol involves the inhibition of FGFR tyrosine kinases. This compound binds to the ATP-binding site of FGFRs and prevents the phosphorylation of downstream signaling molecules, which are involved in cell proliferation, survival, and angiogenesis. The inhibition of FGFRs by this compound leads to the induction of cell cycle arrest and apoptosis in cancer cells.
Biochemical and Physiological Effects:
This compound has been shown to exhibit potent antitumor activity in preclinical studies. It has been found to inhibit the growth of various cancer cell lines, including breast, lung, prostate, and gastric cancer cells. This compound has also been shown to inhibit tumor growth in xenograft models of breast and lung cancer. In addition, this compound has been found to exhibit low toxicity in animal studies, suggesting its potential as a safe and effective cancer therapeutic agent.
实验室实验的优点和局限性
One of the advantages of using 4-(2-{[4-(2,6-dimethylpyridin-3-yl)pyrimidin-2-yl]amino}-1-hydroxyethyl)phenol in lab experiments is its specificity for FGFR tyrosine kinases. This compound selectively inhibits FGFRs and does not affect other kinases, which reduces the risk of off-target effects. However, one of the limitations of using this compound is its low solubility in aqueous solutions, which may affect its bioavailability and efficacy in vivo.
未来方向
There are several future directions for the research on 4-(2-{[4-(2,6-dimethylpyridin-3-yl)pyrimidin-2-yl]amino}-1-hydroxyethyl)phenol. One direction is to investigate its potential applications in combination therapy with other cancer therapeutic agents. It has been shown that the combination of this compound and other tyrosine kinase inhibitors or chemotherapy drugs can enhance its antitumor activity. Another direction is to explore the use of this compound in the treatment of other diseases, such as fibrosis and neurodegenerative disorders, which are also associated with the dysregulation of FGFR signaling. Furthermore, the development of more potent and soluble analogs of this compound may improve its therapeutic efficacy and reduce its limitations in lab experiments and clinical trials.
In conclusion, this compound is a promising compound with potential applications in cancer treatment and other diseases. Its specificity for FGFR tyrosine kinases, mechanism of action, and low toxicity make it an attractive therapeutic agent. Further research on this compound may lead to the development of novel cancer therapeutic strategies and the treatment of other diseases.
合成方法
The synthesis of 4-(2-{[4-(2,6-dimethylpyridin-3-yl)pyrimidin-2-yl]amino}-1-hydroxyethyl)phenol involves several steps. The initial step involves the reaction of 2,6-dimethyl-3-nitropyridine with 4-chloro-2-fluoroaniline to produce 4-(2,6-dimethylpyridin-3-yl)aniline. This intermediate is then reacted with ethyl 2-bromoacetate to produce 4-(2,6-dimethylpyridin-3-yl)-N-(2-ethoxycarbonyl-1-ethyl)benzene-1-sulfonamide. The final step involves the reaction of this intermediate with 4-(2-amino-1-hydroxyethyl)phenol to produce this compound.
科学研究应用
4-(2-{[4-(2,6-dimethylpyridin-3-yl)pyrimidin-2-yl]amino}-1-hydroxyethyl)phenol has been extensively studied for its potential applications in cancer treatment. It has been found to be a potent inhibitor of fibroblast growth factor receptor (FGFR) tyrosine kinases, which are involved in the regulation of cell growth, differentiation, and survival. The overexpression or mutation of FGFRs has been implicated in the development and progression of various cancers, including breast, lung, prostate, and gastric cancer. Therefore, the inhibition of FGFRs by this compound represents a promising therapeutic strategy for cancer treatment.
属性
IUPAC Name |
4-[2-[[4-(2,6-dimethylpyridin-3-yl)pyrimidin-2-yl]amino]-1-hydroxyethyl]phenol |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C19H20N4O2/c1-12-3-8-16(13(2)22-12)17-9-10-20-19(23-17)21-11-18(25)14-4-6-15(24)7-5-14/h3-10,18,24-25H,11H2,1-2H3,(H,20,21,23) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
ZDUOUADFXZQFPJ-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=NC(=C(C=C1)C2=NC(=NC=C2)NCC(C3=CC=C(C=C3)O)O)C |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C19H20N4O2 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
336.4 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。



![5-[3-chloro-4-(2-propyn-1-yloxy)benzylidene]-1-(4-nitrophenyl)-2,4,6(1H,3H,5H)-pyrimidinetrione](/img/structure/B5351757.png)
![methyl 4-{[(2-benzoyl-4-bromophenyl)amino]carbonyl}-1H-imidazole-5-carboxylate](/img/structure/B5351761.png)
![1-(2-furoyl)-4-{[2-(4-methylphenyl)-1,3-thiazol-4-yl]methyl}piperazine](/img/structure/B5351768.png)
amine hydrochloride](/img/structure/B5351778.png)
![N-(5-{[(2-furylmethyl)amino]sulfonyl}-1,3,4-thiadiazol-2-yl)acetamide](/img/structure/B5351783.png)
![N-ethyl-N-{[3-(4-methoxyphenyl)-1,2,4-oxadiazol-5-yl]methyl}-N'-phenylurea](/img/structure/B5351789.png)

![ethyl 2-[5-(5-chloro-2-hydroxy-3-methoxybenzylidene)-2,4-dioxo-1,3-thiazolidin-3-yl]propanoate](/img/structure/B5351807.png)
![3-[2-(1-adamantyloxy)ethyl]-4-hydroxy-4,5,5-trimethyl-1,3-oxazolidin-2-one](/img/structure/B5351813.png)
![5-isopropyl-N-(1H-tetrazol-5-ylmethyl)pyrazolo[1,5-a]pyrimidin-7-amine](/img/structure/B5351820.png)
![4-[(5-ethyl-2-methylpyrimidin-4-yl)amino]-1-(1-naphthylmethyl)pyrrolidin-2-one](/img/structure/B5351827.png)
![(3R*,3aR*,7aR*)-1-(2-methoxy-2-methylpropanoyl)-3-(2-methoxyphenyl)octahydro-4,7-ethanopyrrolo[3,2-b]pyridine](/img/structure/B5351834.png)